Cas no 135911-95-4 (Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel-)
Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, [2-(bromomethyl)cyclopropyl]-, trans-
- Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel-
- rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
- rac-(1R,2R)-2-(bromomethyl)cyclopropylbenzene, trans
-
- Inchi: 1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
- InChI Key: QYDBZVRKADDLFQ-UWVGGRQHSA-N
- SMILES: C1([C@@H]2C[C@H]2CBr)=CC=CC=C1
Computed Properties
- Exact Mass: 210.00441g/mol
- Monoisotopic Mass: 210.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019090192-1g |
Trans-(2-(bromomethyl)cyclopropyl)benzene |
135911-95-4 | 95% | 1g |
803.88 USD | 2021-06-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD437033-1g |
(trans-2-(bromomethyl)cyclopropyl)benzene |
135911-95-4 | 97% | 1g |
¥5509.0 | 2023-04-02 | |
| Enamine | EN300-1662973-0.05g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 0.05g |
$226.0 | 2023-06-04 | |
| Enamine | EN300-1662973-0.1g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 0.1g |
$337.0 | 2023-06-04 | |
| Enamine | EN300-1662973-0.25g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 0.25g |
$481.0 | 2023-06-04 | |
| Enamine | EN300-1662973-0.5g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 0.5g |
$758.0 | 2023-06-04 | |
| Enamine | EN300-1662973-1.0g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1662973-2.5g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 2.5g |
$1903.0 | 2023-06-04 | |
| Enamine | EN300-1662973-5.0g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1662973-10.0g |
rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene, trans |
135911-95-4 | 95% | 10g |
$4176.0 | 2023-06-04 |
Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel-
Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel-
Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- is a compound with the CAS number 135911-95-4, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of benzene, a fundamental aromatic hydrocarbon, with a substituted cyclopropyl group that introduces stereochemical complexity and reactivity. The rel- designation indicates that the compound exists as a pair of enantiomers, highlighting its chiral nature and the importance of stereochemistry in its synthesis and applications.
The structure of Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- consists of a benzene ring attached to a cyclopropane ring. The cyclopropane group is substituted with a bromomethyl group at the 2-position, and the stereochemistry at the 1R and 2R positions ensures the compound's chirality. This configuration makes it a valuable substrate for asymmetric synthesis and enantioselective reactions. Recent studies have explored the use of such chiral cyclopropane derivatives in drug discovery and asymmetric catalysis.
One of the key areas of research involving this compound is its role as an intermediate in the synthesis of more complex molecules. The bromomethyl group serves as a versatile functional group that can undergo various transformations, such as nucleophilic substitution or elimination reactions. For instance, recent advancements in organocatalysis have utilized this compound to construct biologically active compounds with high enantioselectivity. Its ability to participate in [2+1] cycloadditions or other pericyclic reactions has also been explored in the context of natural product synthesis.
Another significant aspect of Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- is its potential in materials science. The strained cyclopropane ring introduces unique mechanical and electronic properties that make it suitable for applications in polymer chemistry or as a building block for advanced materials. Researchers have investigated its use in constructing rigid frameworks for applications ranging from molecular electronics to stimuli-responsive polymers.
The synthesis of this compound typically involves multi-step processes that require precise control over stereochemistry. Recent methodologies have focused on enantioselective catalytic approaches to construct the chiral cyclopropane core. For example, transition-metal-catalyzed asymmetric cyclopropanations or radical-based methods have been employed to achieve high levels of enantioselectivity. These advancements have significantly improved the efficiency and scalability of its production.
In terms of biological activity, Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- has shown promise as a lead compound in drug discovery programs targeting various therapeutic areas. Its unique structure allows for interactions with specific biological targets, such as enzymes or receptors, making it a valuable tool for exploring new pharmacophores. Recent studies have highlighted its potential as an inhibitor of certain kinases or as a modulator of ion channels.
Moreover, the compound's reactivity has been leveraged in click chemistry approaches to create bioconjugates or drug delivery systems. The bromomethyl group's ability to participate in click reactions under mild conditions has facilitated its use in constructing complex molecules with tailored functionalities.
In summary, Benzene, [(1R,2R)-2-(bromomethyl)cyclopropyl]-, rel- is a versatile compound with significant implications across multiple disciplines within organic chemistry. Its chiral nature and reactive functional groups make it an invaluable tool for asymmetric synthesis and material science applications. As research continues to uncover new synthetic pathways and biological roles for this compound, its importance in both academic and industrial settings is expected to grow further.
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